molecular formula C19H18O4 B1294455 Fluorene-9,9-dipropionic acid CAS No. 4425-95-0

Fluorene-9,9-dipropionic acid

Cat. No.: B1294455
CAS No.: 4425-95-0
M. Wt: 310.3 g/mol
InChI Key: HVIAEALBBMNFIW-UHFFFAOYSA-N
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Description

Fluorene-9,9-dipropionic acid is an organic compound with the molecular formula C₁₉H₁₈O₄ It is a derivative of fluorene, characterized by the presence of two propionic acid groups attached to the 9-position of the fluorene core

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fluorene-9,9-dipropionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as dioxygenases, which are involved in the degradation of fluorene derivatives . These interactions often involve the binding of this compound to the active sites of these enzymes, facilitating the breakdown of the compound into various metabolites. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound has been linked to changes in the expression of genes involved in oxidative stress responses and apoptosis. This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of this compound can also have distinct biochemical effects, which may differ from those of the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic processes . At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the impact of the compound becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of polycyclic aromatic hydrocarbons . Enzymes such as dioxygenases and dehydrogenases play a crucial role in the metabolism of this compound, converting it into various intermediate metabolites. These metabolic pathways can influence the overall metabolic flux within the cell, leading to changes in the levels of key metabolites and affecting cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorene-9,9-dipropionic acid can be synthesized through several methods. One common approach involves the reaction of fluorene with propionic acid under specific conditions. The synthesis typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions. The process may include the use of solvents, catalysts, and purification steps to obtain a high-purity product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Fluorene-9,9-dipropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the fluorene core.

    Substitution: The propionic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the propionic acid groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.

Scientific Research Applications

Fluorene-9,9-dipropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Fluorene-9,9-dipropionic acid can be compared with other fluorene derivatives, such as:

    Fluorene: The parent compound, which lacks the propionic acid groups.

    Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.

    Fluorene-9-carboxylic acid: A similar compound with a carboxylic acid group at the 9-position.

Uniqueness: this compound is unique due to the presence of two propionic acid groups, which enhance its reactivity and potential applications. This structural feature distinguishes it from other fluorene derivatives and contributes to its versatility in various chemical and biological contexts.

Properties

IUPAC Name

3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIAEALBBMNFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196083
Record name Fluorene-9,9-dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-95-0
Record name 9H-Fluorene-9,9-dipropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene-9,9-dipropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Fluorenedipropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68859
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene-9,9-dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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